Tert-butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H17N3O4 and a molecular weight of 279.29178 g/mol . This compound is characterized by the presence of a tert-butyl group, a nitropyridine moiety, and an azetidine ring, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
The synthesis of tert-butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of tert-butyl 3-azetidine-1-carboxylate with 4-nitropyridine under specific reaction conditions . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Tert-butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and acids or bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that can interact with biological molecules. The azetidine ring can also participate in various chemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Tert-butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: This compound has a similar azetidine ring but differs in the substituent on the ring.
Tert-butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate: This compound has a piperazine ring instead of an azetidine ring.
Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: This compound has a piperidine ring with an azetidine substituent.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
1356109-84-6 |
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Molecular Formula |
C13H17N3O4 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
tert-butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(17)15-7-9(8-15)11-6-10(16(18)19)4-5-14-11/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
MOJAVDMYNBAWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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